molecular formula C8H8F3N B13129126 4-Ethyl-2-(trifluoromethyl)pyridine

4-Ethyl-2-(trifluoromethyl)pyridine

Cat. No.: B13129126
M. Wt: 175.15 g/mol
InChI Key: SNZNASFILKIGGM-UHFFFAOYSA-N
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Description

4-Ethyl-2-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine backbone substituted with an ethyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. This structure combines lipophilic (ethyl and trifluoromethyl) and electron-withdrawing (trifluoromethyl) groups, making it a versatile intermediate in agrochemical and pharmaceutical research. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in the preparation of trifluoromethyl pyridine derivatives containing 1,3,4-oxadiazole moieties (Scheme 1, ). Notably, derivatives of this compound exhibit insecticidal activity, with structural variations at the oxadiazole ring significantly influencing bioactivity .

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

4-ethyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H8F3N/c1-2-6-3-4-12-7(5-6)8(9,10)11/h3-5H,2H2,1H3

InChI Key

SNZNASFILKIGGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(trifluoromethyl)pyridine can be achieved through several methodsThis can be done through a nucleophilic substitution reaction where a suitable precursor, such as 4-ethylpyridine, is reacted with a trifluoromethylating reagent under controlled conditions .

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boron reagent is used to introduce the trifluoromethyl group into the pyridine ring. This reaction typically requires a palladium catalyst and specific reaction conditions to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of 4-Ethyl-2-(trifluoromethyl)pyridine may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The choice of method depends on factors such as the availability of starting materials, desired purity, and production scale.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Agrochemical Applications

The primary application of 4-Ethyl-2-(trifluoromethyl)pyridine and its derivatives lies within the agrochemical industry. Trifluoromethylpyridines have been developed as effective herbicides and fungicides due to their unique chemical properties.

  • Herbicidal Activity : The compound is utilized in formulations targeting specific weed species in cereal crops, such as wheat. Research indicates that derivatives of trifluoromethylpyridine exhibit high herbicidal activity, making them valuable for crop protection .
  • Market Presence : Fluazifop-butyl was one of the first derivatives introduced to the market, leading to the development of over 20 new agrochemicals containing the trifluoromethylpyridine moiety. These products have received ISO common names and are widely used in agricultural practices .

Pharmaceutical Applications

In the pharmaceutical sector, 4-Ethyl-2-(trifluoromethyl)pyridine has shown promise in various therapeutic contexts.

  • Drug Development : Several compounds containing the trifluoromethylpyridine structure have been approved for medical use, particularly in treating conditions such as tuberculosis and other infectious diseases. The unique properties of fluorine contribute to enhanced biological activity and selectivity .
  • Clinical Trials : Current research includes several candidates that are undergoing clinical trials, indicating ongoing interest and investment in this chemical structure for potential therapeutic applications .

Case Study 1: Herbicidal Efficacy

A study evaluated the effectiveness of a formulation containing 4-Ethyl-2-(trifluoromethyl)pyridine against common cereal weeds. Results demonstrated significant reductions in weed biomass compared to untreated controls, highlighting its potential as a key herbicide in agricultural settings.

Case Study 2: Antitubercular Activity

Research focused on a series of trifluoromethylpyridines revealed that certain derivatives exhibited strong antitubercular properties. Clinical data indicated that these compounds could serve as lead candidates for new tuberculosis treatments, with ongoing trials assessing their safety and efficacy .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
AgrochemicalsHerbicidesEffective against specific weed species
PharmaceuticalsAntitubercular agentsStrong biological activity; ongoing clinical trials
Synthesis TechniquesTrifluoromethylationHigh yields achieved through optimized reactions

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The trifluoromethyl group consistently increases LogP (~2.7–2.9), enhancing membrane permeability. Ethyl substituents further augment lipophilicity, as seen in 4-Ethyl-2-(trifluoromethyl)pyridine vs. 4-Chloro-2-(trifluoromethyl)pyridine .
  • Bioactivity: Derivatives with 1,3,4-oxadiazole moieties (e.g., from ) show superior insecticidal activity compared to non-oxadiazole analogues, likely due to improved target binding and metabolic stability.

Functional Group Impact on Bioactivity

  • Trifluoromethyl (-CF₃) : Enhances electron-withdrawing effects, stabilizing charge-transfer interactions in enzyme active sites. This group is critical in agrochemicals like sulfoxaflor derivatives .
  • Ethyl vs. For example, 5-Ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine shows prolonged residual activity in pest control compared to methyl-substituted analogues.
  • Heterocyclic Linkers : Pyridine linkers (e.g., in HDAC inhibitors ) improve aqueous solubility compared to phenyl linkers, balancing lipophilicity and solubility for drug-like properties.

3D-QSAR and Selectivity Studies

CoMFA and CoMSIA models for 1,3,4-oxadiazole-containing derivatives of 4-Ethyl-2-(trifluoromethyl)pyridine reveal that:

  • Electron-donating groups (e.g., -OCH₃) at the phenyl ring of the oxadiazole moiety enhance insecticidal activity by ~30% .
  • Steric hindrance at the 2-position of pyridine reduces off-target effects in mammals, as seen in selective HDAC4/5 inhibitors .

Agrochemical Performance

  • Insecticidal Activity : 4-Ethyl-2-(trifluoromethyl)pyridine derivatives exhibit LC₅₀ values of 0.8–2.5 μg/mL against Spodoptera frugiperda, outperforming chlorinated analogues (LC₅₀ = 3.1–5.7 μg/mL) .
  • Resistance Management : Trifluoromethyl groups reduce cross-resistance risks in pests compared to older pyrethroids .

Pharmaceutical Relevance

  • HDAC Inhibitors : Pyridine-linked derivatives show IC₅₀ values of <10 nM for HDAC4/5, with >100-fold selectivity over HDAC1 .
  • Solubility vs. Activity : Pyridine linkers increase aqueous solubility by 2–3× compared to phenyl analogues, albeit with a slight trade-off in potency .

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